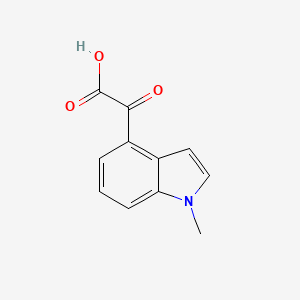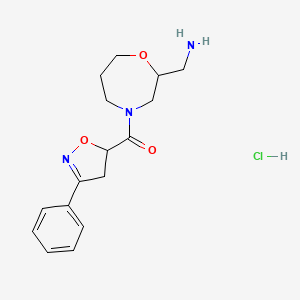
Sodium2-oxo-2-(oxolan-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium2-oxo-2-(oxolan-3-yl)acetate is a chemical compound with the molecular formula C6H7NaO4 and a molecular weight of 166.1072 g/mol . This compound is characterized by the presence of a sodium ion, an oxo group, and an oxolan ring, making it a unique entity in the realm of organic chemistry.
準備方法
The synthesis of Sodium2-oxo-2-(oxolan-3-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of oxolan-3-yl acetic acid with sodium hydroxide under controlled conditions. The reaction typically proceeds as follows:
- The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
- The resulting product is cooled, filtered, and purified through recrystallization or other suitable purification techniques.
Oxolan-3-yl acetic acid: is dissolved in a suitable solvent such as ethanol or water.
Sodium hydroxide: is added to the solution, and the mixture is stirred at room temperature.
Industrial production methods may involve similar steps but on a larger scale, with additional considerations for yield optimization and cost-effectiveness .
化学反応の分析
Sodium2-oxo-2-(oxolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the oxo group is replaced by other functional groups such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity .
科学的研究の応用
Sodium2-oxo-2-(oxolan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.
Biology: This compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of Sodium2-oxo-2-(oxolan-3-yl)acetate involves its interaction with specific molecular targets. The oxo group and the oxolan ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes .
類似化合物との比較
Sodium2-oxo-2-(oxolan-3-yl)acetate can be compared with other similar compounds such as:
Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate: This compound has a similar structure but includes fluorine atoms, which can significantly alter its chemical properties and reactivity.
Oxolan-3-yl 2-hydroxyacetate: This compound features a hydroxyl group instead of an oxo group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C6H7NaO4 |
|---|---|
分子量 |
166.11 g/mol |
IUPAC名 |
sodium;2-oxo-2-(oxolan-3-yl)acetate |
InChI |
InChI=1S/C6H8O4.Na/c7-5(6(8)9)4-1-2-10-3-4;/h4H,1-3H2,(H,8,9);/q;+1/p-1 |
InChIキー |
XCZSGFQBINUJGS-UHFFFAOYSA-M |
正規SMILES |
C1COCC1C(=O)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylaminedihydrochloride](/img/structure/B13532448.png)
![tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)

![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)
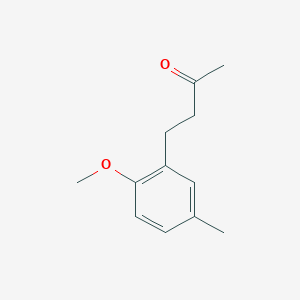
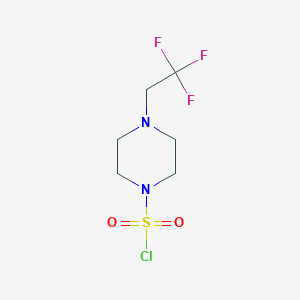
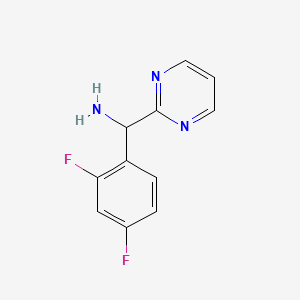
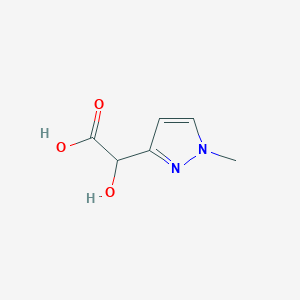
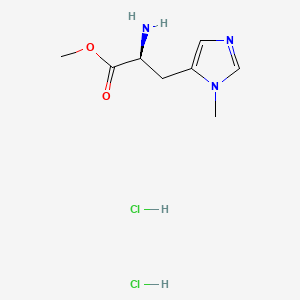
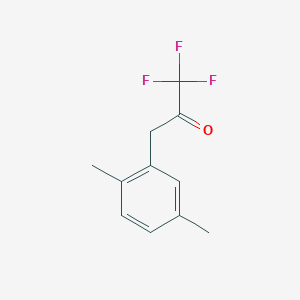
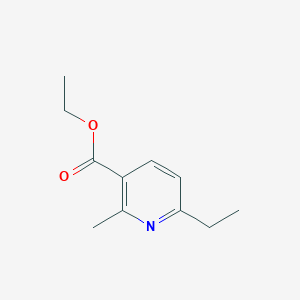
![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)
